
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% (3-DMPP) is a synthetic compound of phenol with a sulfonamide group. It is a white powder with a molecular weight of 243.3 g/mol and a melting point of 128-130°C. It is soluble in water and ethanol, and insoluble in benzene and ethyl acetate. 3-DMPP is widely used in scientific research as a reagent, and is a key component in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is not fully understood. It is believed that the sulfonamide group of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is responsible for its biological activity, as it can bind to a variety of proteins and enzymes. This binding can interfere with the activity of these proteins and enzymes, leading to changes in the cell's physiology.
Biochemical and Physiological Effects
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have anti-oxidant and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is far from being fully explored. In the future, it could be used in the development of new pharmaceutical drugs, as well as in the synthesis of novel compounds for use in scientific research. It could also be used as a starting material for the synthesis of other compounds, such as polymers and dyes. Additionally, further research into its mechanism of action could lead to a better understanding of its biological effects, and potential new uses.
Synthesis Methods
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is synthesized by a Friedel-Crafts reaction between 4-N,N-dimethylsulfamoylphenylchloride and phenol. In this reaction, the chloride is reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is widely used in scientific research as a reagent and as a key component in the synthesis of various compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-6-11(7-9-14)12-4-3-5-13(16)10-12/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIDDCXTIMVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


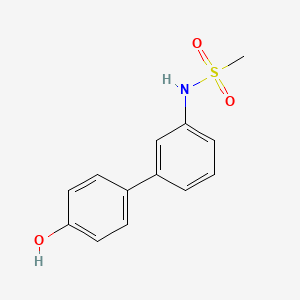
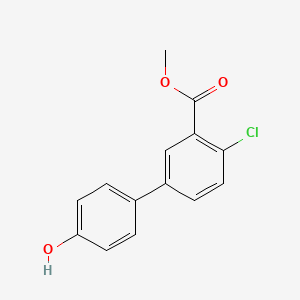
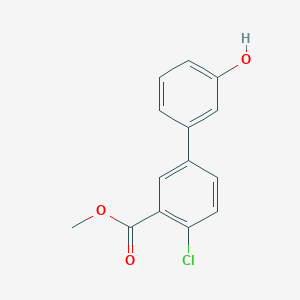




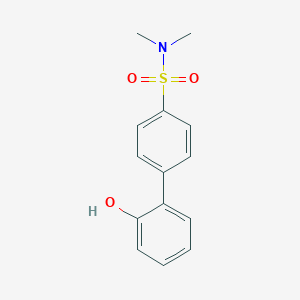
![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)
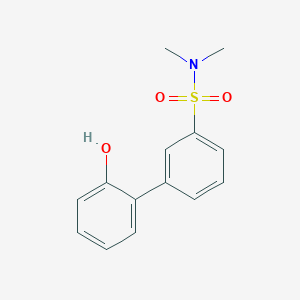

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)